N-Fmoc-iminodiacetic acid

Catalog No.
S1492970
CAS No.
112918-82-8
M.F
C19H17NO6
M. Wt
355.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-iminodiacetic acid

CAS Number

112918-82-8

Product Name

N-Fmoc-iminodiacetic acid

IUPAC Name

2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

Molecular Formula

C19H17NO6

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24)

InChI Key

LNHILYINDTUUMZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O
  • N-Fmoc-IDA is a synthetic organic molecule [].
  • It is commercially available from various chemical suppliers [, , ].

Molecular Structure Analysis

  • N-Fmoc-IDA consists of a central iminodiacetic acid core linked to an Fmoc (Fluorenylmethoxycarbonyl) group at the nitrogen terminus [].
  • The Fmoc group is a protecting group commonly used in organic synthesis, particularly in peptide synthesis [].
  • The presence of two carboxylic acid groups (COOH) makes N-Fmoc-IDA a diacid molecule [].

Chemical Reactions Analysis

  • A key application of N-Fmoc-IDA is as a building block in peptide synthesis []. The Fmoc group allows for the controlled attachment and detachment of amino acids during peptide chain assembly [].
  • The specific chemical reactions involved in N-Fmoc-IDA utilization depend on the desired peptide sequence. However, they typically involve coupling reactions between the Fmoc-protected amino acid and the N-terminus of a growing peptide chain, followed by Fmoc group removal (deprotection) to expose a free amine for further chain elongation [].

Physical And Chemical Properties Analysis

  • Information on specific physical and chemical properties of N-Fmoc-IDA, such as melting point, boiling point, and solubility, is not readily available from scientific sources.
  • This is likely because N-Fmoc-IDA is typically used as a research reagent and not produced in large quantities.
  • N-Fmoc-IDA does not have a direct mechanism of action as it's a building block for creating other molecules.
  • In peptide synthesis, the Fmoc group in N-Fmoc-IDA acts as a temporary protecting group for the amine functionality of the amino acid. This allows for the creation of a specific peptide sequence by adding amino acids one by one in a controlled manner [].
  • Safety information on N-Fmoc-IDA is limited.
  • As with most research chemicals, it is advisable to handle N-Fmoc-IDA with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [].

N-Fmoc-iminodiacetic acid (N-Fmoc-IDA) is a valuable building block in the field of peptide chemistry, particularly for solid-phase peptide synthesis (SPPS) []. SPPS is a technique used to create peptides, which are chains of amino acids, in a controlled and efficient manner. N-Fmoc-IDA finds application in various scientific research areas due to its unique properties.

Fmoc Protecting Group Strategy

The "Fmoc" portion of the molecule refers to a specific protecting group called Fluorenylmethoxycarbonyl. Protecting groups are temporary chemical modifications used during SPPS to control the reactivity of specific amino acid side chains. Fmoc is a photolabile protecting group, meaning it can be removed using ultraviolet (UV) light []. This characteristic allows for the controlled addition of amino acids during peptide chain assembly. N-Fmoc-IDA incorporates the Fmoc group at the N-terminus (amino group) of iminodiacetic acid, making it a valuable starting material for Fmoc-based SPPS.

Chelating Properties of Iminodiacetic Acid

The iminodiacetic acid moiety of the molecule possesses two carboxylic acid groups. These groups can bind to metal ions, forming stable complexes. This chelating property of N-Fmoc-IDA makes it useful for various applications, such as:

  • Purification of Histidine-tagged proteins: Researchers often engineer proteins with a polyhistidine (His-tag) sequence at the end. N-Fmoc-IDA can be immobilized on a solid support, such as beads, to create a chromatography column. The immobilized N-Fmoc-IDA can then capture His-tagged proteins via interaction with the metal ions bound to the chelating groups [].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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